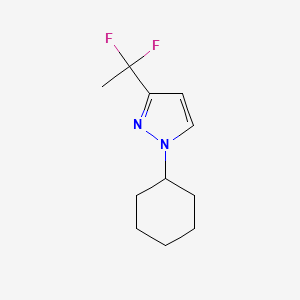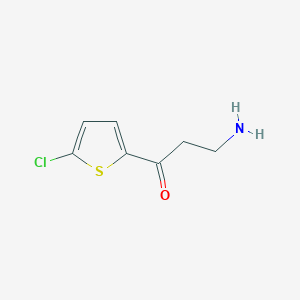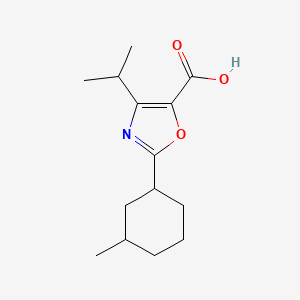![molecular formula C9H18N2O2 B13195317 N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide: is a chemical compound with the molecular formula C₉H₁₈N₂O₂ It is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide typically begins with commercially available starting materials such as 3-hydroxypyrrolidine and 2-methylpropanoyl chloride.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide can undergo oxidation to form a carbonyl group.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of esters or ethers.
科学研究应用
Chemistry:
Catalysis: N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies and drug development.
Medicine:
Drug Design: Due to its structural features, this compound can be a lead compound in the design of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials with unique properties.
作用机制
The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecule. The pyrrolidine ring provides structural rigidity, enhancing the binding affinity and specificity.
相似化合物的比较
- N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide
- 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one
Comparison:
- Structural Differences: While N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide has a 2-methylpropanamide group, similar compounds may have different substituents, affecting their chemical properties and reactivity.
- Unique Features: The presence of the 2-methylpropanamide group in this compound provides unique steric and electronic effects, influencing its interactions with biological targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
N-[(3-hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)8(12)11-6-9(13)3-4-10-5-9/h7,10,13H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
JCDJWKWTFRNLDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCC1(CCNC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


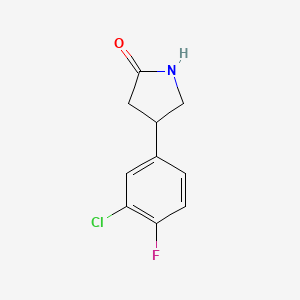
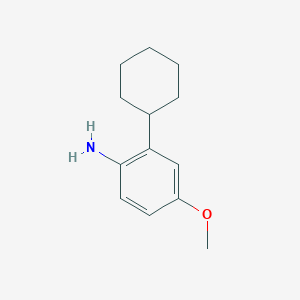
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)


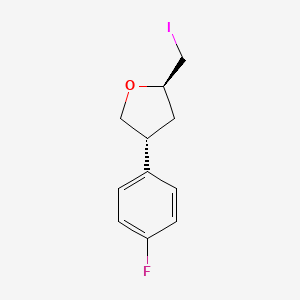
![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)

